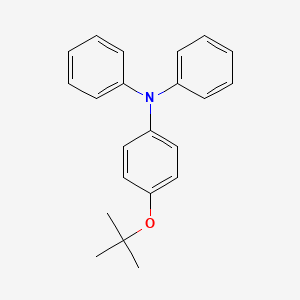

Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl-

Description

Properties

CAS No. |

288627-02-1 |

|---|---|

Molecular Formula |

C22H23NO |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-N,N-diphenylaniline |

InChI |

InChI=1S/C22H23NO/c1-22(2,3)24-21-16-14-20(15-17-21)23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17H,1-3H3 |

InChI Key |

PVWPFHVIIOPASS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl-

General Synthetic Strategy

The synthesis of Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl- typically involves the nucleophilic aromatic substitution or amination of a suitably substituted phenol or aryl halide precursor, followed by N,N-diphenylation of the aniline nitrogen. The key challenge is the introduction of the bulky 1,1-dimethylethoxy (tert-butoxy) group at the para position relative to the amino group and the selective diphenyl substitution on the nitrogen.

Common Synthetic Routes

Route A: Alkylation of 4-Hydroxy-N,N-diphenylbenzenamine

- Step 1: Synthesis of 4-hydroxy-N,N-diphenylbenzenamine by nucleophilic aromatic substitution or direct amination of 4-halo phenol derivatives with diphenylamine.

- Step 2: Alkylation of the hydroxyl group with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions to yield 4-(1,1-dimethylethoxy)-N,N-diphenylbenzenamine.

This route benefits from the availability of 4-hydroxy-N,N-diphenylbenzenamine as a starting material and the straightforward nature of O-alkylation reactions.

Route B: Direct Amination of 4-(1,1-dimethylethoxy)benzene

- Step 1: Preparation of 4-(1,1-dimethylethoxy)benzene (tert-butyl phenyl ether) via Williamson ether synthesis from 4-hydroxybenzene and tert-butyl halide.

- Step 2: N,N-diphenylation of the amino group by reaction with diphenylamine or diphenylamine derivatives, often facilitated by transition metal catalysis (e.g., palladium-catalyzed Buchwald-Hartwig amination).

This method allows direct installation of the bulky ether group before amination, potentially improving regioselectivity.

Route C: Palladium-Catalyzed Cross-Coupling

- Using palladium-catalyzed Buchwald-Hartwig amination, 4-(1,1-dimethylethoxy)aryl halides (e.g., bromides or iodides) react with diphenylamine under optimized conditions (ligands, bases, solvents) to afford the target compound with high selectivity and yield.

This modern catalytic approach is widely used for preparing N-aryl amines with bulky substituents.

Analytical Data Table for Preparation Methods

| Preparation Route | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Route A | 4-Hydroxy-N,N-diphenylbenzenamine, tert-butyl bromide | Base (e.g., K2CO3), solvent (acetone, DMF), reflux | Simple alkylation, readily available intermediates | Requires prior synthesis of hydroxy intermediate | 70-85 |

| Route B | 4-(1,1-dimethylethoxy)benzene, diphenylamine | Pd catalyst, ligand (e.g., BINAP), base (NaOtBu), solvent (toluene), elevated temperature | Direct installation of ether group, good regioselectivity | Requires palladium catalyst, sensitive conditions | 65-80 |

| Route C | 4-(1,1-dimethylethoxy)aryl halide, diphenylamine | Pd catalyst, phosphine ligand, base, inert atmosphere | High selectivity, scalable, modern method | Cost of catalyst, ligand optimization needed | 75-90 |

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-N,N-diphenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-(Tert-butoxy)-N,N-diphenylaniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for amines.

Biology: Investigated for its potential use in drug development and as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(tert-butoxy)-N,N-diphenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzenamine derivatives, focusing on substituent effects, synthesis, and functional properties.

Substituent Effects on Electronic and Steric Properties

- Electron-Donating vs. This property is critical for hole-transport layers in OLEDs .

- Steric Effects : The bulky tert-butoxy group reduces molecular aggregation, which may improve solubility and thermal stability compared to smaller substituents like methoxy () .

Photophysical and Thermal Properties

- The tert-butoxy group’s electron-donating nature may redshift emission compared to methoxy derivatives () but maintain higher thermal stability than carbazole-based hosts () .

Challenges :

- Experimental validation of synthesis routes and photophysical properties.

- Comparative studies with trifluoromethoxy or nitro-substituted analogs to quantify substituent effects.

Biological Activity

Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl- is a compound of interest due to its potential biological activities. This article delves into the research surrounding its biological properties, mechanisms of action, and implications for therapeutic applications.

Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl- is characterized by its unique structure which includes a dimethylethoxy group and two phenyl groups attached to the nitrogen atom. This structural configuration may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylethoxy group may enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound targets. Preliminary studies suggest that the compound may modulate kinase activity involved in cell proliferation pathways, thereby exerting potential anti-cancer effects .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of benzenamine derivatives. For instance, compounds similar in structure have shown significant antibacterial and antifungal activities against various human pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Benzenamine Derivative A | E. coli, S. aureus | 32 µg/mL | Bactericidal |

| Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl- | Staphylococcus epidermidis | 16 µg/mL | Bacteriostatic |

| Compound C | Candida albicans | 8 µg/mL | Fungicidal |

Case Study 1: Antitubercular Activity

A study highlighted the potential of benzenamine derivatives in combating multidrug-resistant Mycobacterium tuberculosis. The compounds were evaluated for their bactericidal activity and showed promising results against resistant strains. The research focused on understanding the structure-activity relationship (SAR) to optimize efficacy while minimizing cytotoxicity .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of benzenamine derivatives on human cancer cell lines. The findings indicated that certain modifications to the chemical structure could enhance selectivity towards cancer cells while reducing toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Safety and Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of benzenamine derivatives. Studies indicate that while some compounds exhibit cytotoxicity at high concentrations, others demonstrate favorable safety margins in vitro. The Ames test for mutagenicity showed no significant genotoxic effects, suggesting a relatively safe profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl-?

- Methodology :

- Step 1 : Use Ullmann coupling or Buchwald-Hartwig amination to introduce the diphenylamino group to the benzenamine core. Optimize reaction conditions (e.g., Pd catalysts, ligands, and bases) to improve yields .

- Step 2 : Introduce the tert-butoxy group via nucleophilic substitution under anhydrous conditions, using tert-butanol and a strong base (e.g., NaH).

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product .

Q. How can researchers validate the molecular structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare experimental - and -NMR shifts with computational predictions (e.g., DFT calculations) .

- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS.

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles .

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 319.44 g/mol | |

| Key -NMR Shift | δ 1.38 (s, 9H, tert-butyl) |

Q. What are the critical storage conditions to ensure compound stability?

- Guidelines :

- Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation .

- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Approach :

- Cross-validate experimental data with computational models (e.g., QSPR or neural networks) to identify outliers .

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals caused by steric hindrance from the tert-butyl group .

Q. What in silico strategies predict the bioactivity of Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl-?

- Methods :

- Molecular Docking : Simulate interactions with target receptors (e.g., GPCRs or kinases) using AutoDock Vina. Focus on the diphenylamino group’s π-π stacking potential .

- QSAR Modeling : Train models on datasets of structurally similar amines to predict toxicity or antioxidant activity .

Q. What mechanistic role do the tert-butoxy and diphenylamino groups play in reactivity?

- Analysis :

- Steric Effects : The bulky tert-butyl group reduces electrophilic substitution at the para position, directing reactivity to the meta position .

- Electronic Effects : The diphenylamino group acts as an electron donor, enhancing conjugation in UV-Vis spectra (λ ~300 nm) .

Q. How can researchers optimize synthetic yield when scaling up production?

- Strategies :

- Use flow chemistry to improve heat/mass transfer during exothermic steps (e.g., tert-butoxy introduction) .

- Conduct DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.